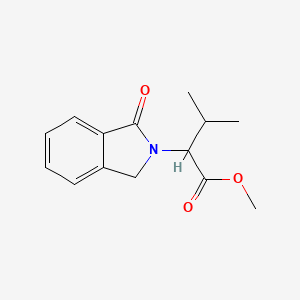

methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

Description

Historical Context of Isoindolinone Chemistry

The development of isoindolinone chemistry traces its origins to more than a century of scientific investigation into heterocyclic organic compounds containing fused benzopyrrole ring systems. Isoindole, known scientifically as 2H-isoindole, consists of a fused benzopyrrole ring system and constitutes the regioisomer of the abundant 1H-indole heterocycle. The fully reduced member of the isoindole family, termed isoindoline (2,3-dihydro-1H-isoindole), represents the saturated analog, while formal oxidation to the 10π-system leads to isoindole, which is usually only stable when the labile ortho-quinoid structure is embedded in a π-system.

The incorporation of additional oxygen functionalities gives rise to isoindolinone (1,3-dihydro-2H-isoindole-1-one) and phthalimide (1,3-dihydro-2H-isoindole-1,3-dione) substitution patterns, which have become cornerstones of modern medicinal chemistry. Historical milestones in isoindolinone research include the tragic thalidomide incident of the late 1950s, which paradoxically led to increased understanding of the pharmacological potential of phthalimide-based compounds. This setback ultimately contributed to the development of safer and more effective therapeutic agents, including lenalidomide, approved by the Food and Drug Administration in 2004, and pomalidomide, approved in 2013, both for the treatment of multiple myeloma.

The synthetic methodology for constructing isoindoline-type structures has evolved significantly over the decades, with researchers developing numerous strategies including inter- and intramolecular Diels-Alder reactions, which have proven to be among the most powerful methods for constructing this rare skeleton. The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera species in 1982, establishing the biological relevance of this structural motif and spurring further investigation into both natural and synthetic isoindolinone derivatives.

Discovery and Development of Methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

This compound emerged from systematic structure-activity relationship studies aimed at developing isoindolinone derivatives with enhanced biological activity and improved pharmaceutical properties. The compound is categorized under isoindole derivatives, which are recognized for their diverse biological activities and potential applications in pharmaceutical development, particularly in the creation of therapeutic agents targeting various disease pathways.

The synthetic preparation of this compound involves sophisticated organic chemistry methodologies, typically requiring multi-step processes to construct both the isoindole framework and the branched butanoate moiety. The synthesis pathway generally involves the initial formation of the isoindolinone core structure, followed by the introduction of the methylated butanoate side chain through carefully controlled alkylation reactions. Recent advances in synthetic methodology have focused on improving the efficiency and selectivity of these transformations, with particular attention to maintaining the stereochemical integrity of the branched carbon center adjacent to the isoindolinone nitrogen.

The development timeline of this specific compound reflects broader trends in medicinal chemistry toward the creation of more sophisticated heterocyclic scaffolds that can interact with multiple biological targets simultaneously. The incorporation of the branched alkyl chain represents a strategic design element intended to modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and membrane permeability characteristics that are crucial for pharmaceutical applications.

Significance in Chemical and Medicinal Research

The research significance of this compound extends across multiple domains of chemical and biological investigation. In medicinal chemistry, this compound serves as a valuable scaffold for the development of therapeutic agents, with particular relevance to cancer research and enzyme inhibition studies. The isoindolinone framework has demonstrated significant potential as a pharmacophore, exhibiting diverse therapeutic activities including anticancer, antimicrobial, and neurological applications.

Recent investigations have revealed that isoindolinone derivatives, including structurally related compounds, exhibit cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer and HepG2 hepatocellular carcinoma cells. The mechanism of action for these compounds often involves interaction with specific molecular targets and pathways, including enzyme inhibition through binding to active sites, thereby preventing substrate binding and subsequent catalytic activity. Research has indicated that compounds with similar structural features exhibit selective inhibition of specific targets such as poly(adenosine diphosphate-ribose) polymerase, which plays a crucial role in DNA repair mechanisms.

The compound's utility extends beyond direct pharmaceutical applications to serve as a building block in the synthesis of more complex organic molecules. In chemical biology, this compound is utilized in studies of enzyme inhibitors and receptor ligands, contributing to the fundamental understanding of protein-small molecule interactions. Industrial applications include its use in the production of specialty chemicals and advanced materials, where the unique electronic and steric properties of the isoindolinone core provide valuable synthetic versatility.

| Research Application | Biological Target | Activity Type | Reference |

|---|---|---|---|

| Cancer Research | MCF-7 Cell Line | Cytotoxic Activity | |

| Cancer Research | HepG2 Cell Line | Cytotoxic Activity | |

| Enzyme Studies | Poly(ADP-ribose) Polymerase | Selective Inhibition | |

| Chemical Biology | Receptor Ligands | Binding Studies | |

| Synthetic Chemistry | Building Block | Complex Molecule Synthesis |

Research Objectives and Scope

The primary research objectives surrounding this compound encompass both fundamental chemical characterization and applied pharmaceutical development. Current research initiatives focus on elucidating the detailed structure-activity relationships that govern the compound's biological activity, with particular emphasis on understanding how the branched alkyl substituent influences molecular recognition and binding affinity. These studies aim to provide comprehensive insights into the conformational preferences and electronic properties that contribute to the compound's observed biological effects.

Synthetic chemistry research objectives include the development of more efficient and environmentally sustainable preparation methods, with emphasis on reducing the number of synthetic steps and improving overall yield while maintaining product purity. Advanced synthetic methodologies under investigation include rhodium-catalyzed carbonylation reactions and cobalt-catalyzed C(sp²)-H functionalization approaches that could provide more direct access to this and related isoindolinone structures. These synthetic developments are crucial for enabling large-scale preparation necessary for comprehensive biological evaluation and potential clinical development.

Pharmaceutical research scope encompasses detailed pharmacokinetic and pharmacodynamic characterization, including metabolic stability studies, bioavailability assessments, and comprehensive toxicological evaluation. Structure-activity relationship studies are investigating how modifications to both the isoindolinone core and the branched alkyl side chain influence biological activity, selectivity, and pharmaceutical properties. These investigations include the systematic exploration of analogs with different substitution patterns, alternative ester functionalities, and modified heterocyclic cores to identify compounds with improved therapeutic profiles.

| Research Domain | Specific Objective | Methodology | Expected Outcome |

|---|---|---|---|

| Structure-Activity Relationships | Binding Affinity Characterization | Molecular Modeling and Biochemical Assays | Optimized Lead Compounds |

| Synthetic Chemistry | Improved Preparation Methods | Catalytic Methodology Development | Enhanced Synthesis Efficiency |

| Pharmacology | Bioavailability Assessment | In Vivo Pharmacokinetic Studies | Clinical Development Data |

| Medicinal Chemistry | Analog Development | Systematic Chemical Modification | Therapeutic Candidates |

The scope of current research also includes investigation of the compound's potential applications in combination therapy approaches, where this compound could be used synergistically with other therapeutic agents to enhance overall treatment efficacy while potentially reducing individual compound dosing requirements. This research direction reflects the growing recognition that complex diseases may require multi-target therapeutic strategies, positioning isoindolinone derivatives as valuable components of next-generation pharmaceutical formulations.

Properties

IUPAC Name |

methyl 3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-9(2)12(14(17)18-3)15-8-10-6-4-5-7-11(10)13(15)16/h4-7,9,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODDLWWXJYKFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoindole precursor with a butanoate ester under acidic or basic conditions. The reaction may require specific catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high purity and consistent quality of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The isoindole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various isoindole derivatives with modified functional groups, such as hydroxyl, halogen, or amino groups. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and development.

Scientific Research Applications

Methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Carboxylic Acid Analog

- Compound: 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (CAS 101004-93-7)

- Key Differences : Replaces the methyl ester with a carboxylic acid group.

- Carboxylic acids are prone to ionization at physiological pH, affecting bioavailability .

Hydroxylated Derivative

- Compound: Methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate (Catalog No. 131056)

- Key Differences: Introduces a hydroxyl group at the 3-position of the butanoate chain.

- Implications : The hydroxyl group may participate in hydrogen bonding, enhancing interactions with biological targets but reducing metabolic stability due to susceptibility to oxidation .

Positional Isomerism

4-Substituted Isoindolinone

- Compound: Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

- Key Differences: The isoindolinone group is attached to the 4-position of the butanoate chain instead of the 2-position.

- Implications : Altered steric and electronic environments may influence reactivity. For example, the 4-position may reduce steric hindrance in catalytic reactions compared to the 2-substituted analog .

Side Chain Modifications

Methylsulfanyl Substituent

- Compound: Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoate (CAS 182227-17-4)

- Key Differences : Incorporates a methylsulfanyl group at the 4-position and an ethyl ester.

- Implications : The sulfur atom may enhance electron density or participate in hydrophobic interactions. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting metabolic pathways .

Heterocyclic Additions

- Compound: 2-(1,3-dioxoisoindol-2-yl)ethyl (2S)-2-(furan-2-carbonylamino)-3-methylbutanoate

- Key Differences: Includes a furan ring and amino acid ester structure.

Mutagenicity Considerations

Phthalimide derivatives with nitrate ester subunits (e.g., (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate) have shown mutagenicity in AMES tests (up to 4,803 revertants/μmol). However, methyl or ethyl spacers (as in the target compound) are associated with reduced mutagenic potency, suggesting safer profiles for therapeutic use .

Structural and Property Comparison Table

Biological Activity

Methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate (CAS: 1268618-92-3) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and other relevant pharmacological effects based on current research findings.

The chemical properties of this compound are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO3 |

| Molar Mass | 247.29 g/mol |

| Density | 1.168 ± 0.06 g/cm³ |

| Boiling Point | 386.0 ± 42.0 °C |

| pKa | -1.56 ± 0.20 |

Antimicrobial Activity

Recent studies have revealed significant antimicrobial properties associated with this compound. In a comparative analysis of various derivatives, this compound demonstrated notable activity against several bacterial strains.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values against various pathogens:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Bacillus cereus | 0.015 |

| Staphylococcus aureus | 0.015 |

| Escherichia coli | >0.06 |

| Enterobacter cloacae | 0.004 |

The compound exhibited the best activity against Enterobacter cloacae , indicating its potential as an antimicrobial agent in clinical applications .

Cytotoxicity Studies

Cytotoxicity assessments were performed using the human normal fetal lung fibroblast MRC-5 cell line. The results showed that at concentrations ranging from M to M, this compound maintained cellular viability above 91%, suggesting low cytotoxicity within the tested range .

Structure–Activity Relationship (SAR)

Research indicates that the biological activity of methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-y)butanoate is influenced by its structural components. Modifications in the isoindole ring and substituents on the butanoate moiety can significantly alter its pharmacological properties. For instance, replacing certain functional groups has been shown to enhance or diminish antimicrobial efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study focusing on derivatives of isoindole compounds, methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-y)butanoate was compared with other compounds for its antibacterial properties against common pathogens. The results indicated that it outperformed several reference antibiotics, highlighting its potential for further development as an antibacterial agent.

Case Study 2: Safety Profile

Another investigation assessed the safety profile of this compound in vivo using animal models. The results indicated no adverse effects at therapeutic doses, supporting its potential use in medicinal formulations aimed at treating bacterial infections without significant toxicity concerns.

Q & A

Q. How do membrane separation technologies enhance purification of this compound from complex reaction mixtures?

- Methodological Answer : Utilize nanofiltration membranes with MWCO <500 Da to retain unreacted intermediates while allowing solvents to permeate. Optimize transmembrane pressure and solvent composition using DoE. Compare with traditional methods (e.g., column chromatography) for yield and purity trade-offs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.